(2S)-2-acetamido-5-oxopentanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-2-acetamido-5-oxopentanoic acid can be synthesized through the acetylation of L-glutamate 5-semialdehyde using acetyl-CoA as an acetyl donor. The reaction is catalyzed by the enzyme L-glutamate-5-semialdehyde N-acetyltransferase .
Industrial Production Methods
The use of genetically engineered microorganisms to overexpress the necessary enzymes is a common approach in industrial biotechnology .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-acetamido-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-acetyl-L-glutamyl 5-phosphate in the presence of NADP+ and phosphate.
Reduction: It can be reduced back to L-glutamate 5-semialdehyde under specific conditions.
Substitution: It can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: NADP+ and phosphate are common reagents used in the oxidation of this compound.
Reduction: Reducing agents such as NADPH are used in the reduction process.
Major Products Formed
Oxidation: N-acetyl-L-glutamyl 5-phosphate.
Reduction: L-glutamate 5-semialdehyde.
Scientific Research Applications
(2S)-2-acetamido-5-oxopentanoic acid has several scientific research applications:
Mechanism of Action
(2S)-2-acetamido-5-oxopentanoic acid exerts its effects by participating in metabolic pathways. It is converted to N-acetyl-L-glutamyl 5-phosphate by the enzyme N-acetyl-gamma-glutamyl-phosphate reductase in the presence of NADP+ and phosphate . This conversion is a key step in the biosynthesis of arginine .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-glutamate: Another intermediate in the arginine biosynthesis pathway.
L-glutamate 5-semialdehyde: A precursor to (2S)-2-acetamido-5-oxopentanoic acid.
N-acetyl-5-oxo-L-norvaline: A structurally similar compound with similar metabolic roles.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of both arginine and proline. Its ability to participate in multiple metabolic pathways makes it a versatile and essential compound in biochemistry .
Properties
IUPAC Name |
(2S)-2-acetamido-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-5(10)8-6(7(11)12)3-2-4-9/h4,6H,2-3H2,1H3,(H,8,10)(H,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPSFKBPHHBDAI-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926883 | |
Record name | N-(1-Hydroxyethylidene)-5-oxonorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetyl-L-glutamate 5-semialdehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006488 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13074-21-0 | |
Record name | N-Acetyl-5-oxo-L-norvaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13074-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-L-glutamic acid gamma-semialdehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Hydroxyethylidene)-5-oxonorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Acetyl-L-glutamate 5-semialdehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006488 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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